
Phenol, 3-bromo-, methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 3-bromo-, methylcarbamate is a chemical compound with the molecular formula C8H8BrNO2. It is a derivative of phenol where a bromine atom is substituted at the 3-position of the benzene ring, and a methylcarbamate group is attached to the hydroxyl group of phenol. This compound is known for its reactivity and is used in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Bromination of Phenol: The compound can be synthesized by the bromination of phenol using bromine in the presence of a catalyst such as ferric bromide (FeBr3). The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination.
Methylcarbamate Formation: The brominated phenol is then reacted with methyl isocyanate to form the methylcarbamate derivative. This reaction is usually performed under mild conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactors and controlled reaction environments to ensure consistent product quality. The process is optimized to minimize by-products and maximize yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 3-methylcarbamate phenol.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the benzene ring due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like zinc dust and hydrochloric acid (HCl) are used for reduction reactions.
Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration and sulfonation reactions.
Major Products Formed:
Quinones: Oxidation can lead to the formation of quinones, which are important intermediates in organic synthesis.
Reduced Derivatives: Reduction reactions produce 3-methylcarbamate phenol, which has different chemical properties and applications.
科学研究应用
Phenol, 3-bromo-, methylcarbamate is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which Phenol, 3-bromo-, methylcarbamate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
相似化合物的比较
Phenol, 3-bromo-, methylcarbamate is similar to other bromophenol derivatives, such as Phenol, 4-bromo-, methylcarbamate. its unique position of the bromine atom at the 3-position and the presence of the methylcarbamate group make it distinct in terms of reactivity and applications. Other similar compounds include:
Phenol, 4-bromo-, methylcarbamate
Phenol, 3-methyl-5-(1-methylethyl)-, methylcarbamate
属性
IUPAC Name |
3-bromophenol;methylcarbamic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO.C2H5NO2/c7-5-2-1-3-6(8)4-5;1-3-2(4)5/h1-4,8H;3H,1H3,(H,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSOWGHKEAKMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)O.C1=CC(=CC(=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
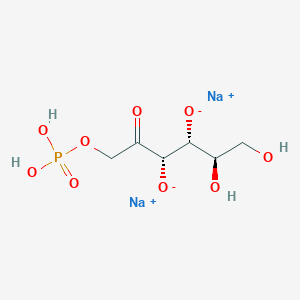
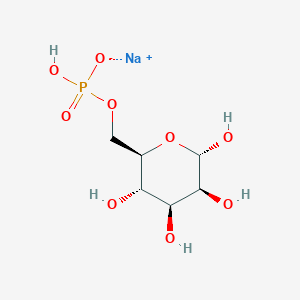
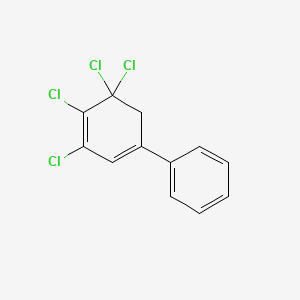
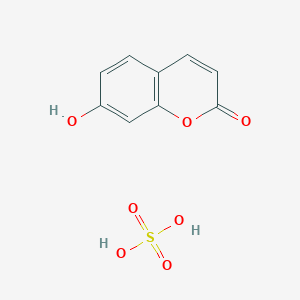
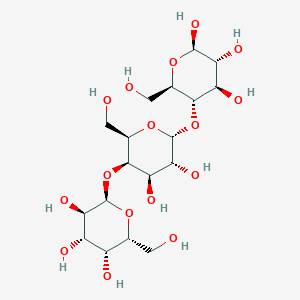
![sodium;2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethanesulfonate](/img/structure/B8082964.png)
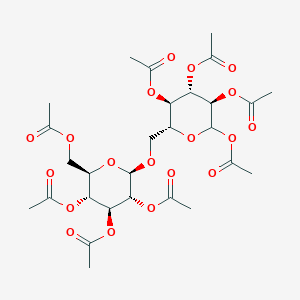
![sodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B8082984.png)
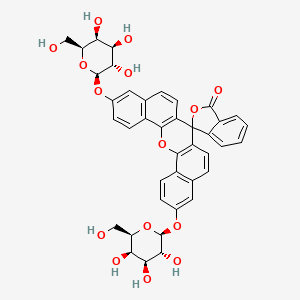
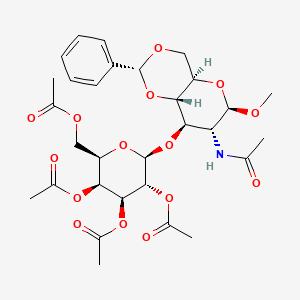
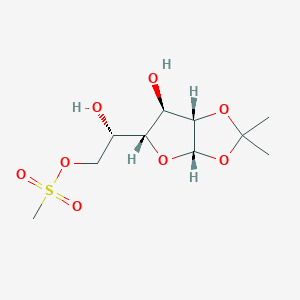
![Butanoic acid,2-[(2-nitrophenyl)methylene]-3-oxo-, 2-(acetyloxy)-2-methylpropyl ester](/img/structure/B8083005.png)
![(3aS,5R,6R,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B8083008.png)

